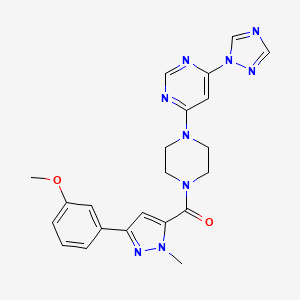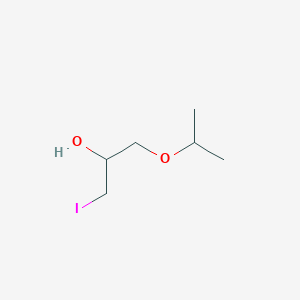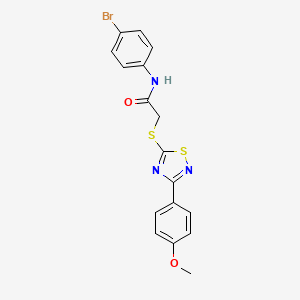![molecular formula C16H20N2O2 B2438641 [4-(1-アダマンチル)-2-ニトロフェニル]アミン CAS No. 59974-48-0](/img/structure/B2438641.png)
[4-(1-アダマンチル)-2-ニトロフェニル]アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1-Adamantyl)-2-nitrophenyl]amine: is an organic compound featuring an adamantane moiety attached to a nitrophenyl group. Adamantane is a tricyclic hydrocarbon known for its stability and unique structural properties, making it a valuable building block in organic synthesis . The nitrophenyl group introduces additional reactivity, allowing for various chemical transformations.
科学的研究の応用
Chemistry:
Catalysis: The adamantyl group enhances the stability and reactivity of catalysts used in organic synthesis.
Material Science: Used in the development of high-performance polymers and nanomaterials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for antiviral and anticancer agents.
Biological Probes: Used in the design of molecular probes for studying biological processes.
Industry:
Coatings and Lubricants: The stability of the adamantyl group makes it useful in high-performance coatings and lubricants.
作用機序
Target of Action
Adamantane derivatives, which include [4-(1-adamantyl)-2-nitrophenyl]amine, have been found to exhibit diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known to improve the lipophilicity and stability of drugs .
Mode of Action
Adamantane derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups attached to the adamantane core .
Biochemical Pathways
It’s worth noting that adamantane derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
The adamantyl group is known to have relatively good fat solubility, which can greatly increase the membrane permeability of a compound .
Result of Action
Adamantane derivatives have been associated with a wide range of biological activities, including antiviral, anti-parkinsonian, or anti-alzheimer properties .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by factors such as temperature, ph, and the presence of other chemical entities .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an adamantyl halide reacts with a nitrophenyl amine under basic conditions . Another approach involves the reductive amination of a nitrophenyl ketone with an adamantyl amine .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon can be used to facilitate hydrogenation steps in the synthesis .
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine.
Substitution: The adamantyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of various functional groups onto the aromatic ring.
類似化合物との比較
Amantadine: Known for its antiviral properties.
Rimantadine: Used in the treatment of influenza.
Memantine: Used in the treatment of Alzheimer’s disease.
Uniqueness: [4-(1-Adamantyl)-2-nitrophenyl]amine is unique due to the combination of the adamantyl and nitrophenyl groups, which confer both stability and reactivity . This dual functionality makes it versatile for various applications in chemistry, biology, and industry .
特性
IUPAC Name |
4-(1-adamantyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c17-14-2-1-13(6-15(14)18(19)20)16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12H,3-5,7-9,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXBNOMJHSLYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-(2-((3-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2438558.png)

![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3,5-dimethoxybenzyl)thio)-1H-imidazol-5-yl)methanol](/img/structure/B2438560.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine](/img/structure/B2438567.png)

![4-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2438569.png)
![5-ethyl-N-(3-fluoro-4-methylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2438570.png)


![ethyl (2Z)-2-[(3,4-dimethylbenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2438577.png)



